Cas no 14760-30-6 (3'-Chloroacetophenone semicarbazone)

3'-Chloroacetophenone semicarbazone is a semicarbazone derivative of 3'-chloroacetophenone, characterized by its utility as a versatile intermediate in organic synthesis. This compound is particularly valued for its role in the formation of heterocyclic structures, often serving as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its semicarbazone functional group enhances reactivity, enabling selective transformations under controlled conditions. The presence of the chloro substituent further contributes to its electrophilic properties, facilitating nucleophilic substitution reactions. The compound exhibits stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its well-defined structure and purity make it a reliable choice for research and industrial processes requiring precise chemical modifications.
3'-Chloroacetophenone semicarbazone structure
14760-30-6 structure
Product Name:3'-Chloroacetophenone semicarbazone
CAS No:14760-30-6
MF:C9H10ClN3O
MW:211.648200511932
CID:230399
PubChem ID:5385457
Update Time:2025-05-22

3'-Chloroacetophenone semicarbazone Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxamide,2-[1-(3-chlorophenyl)ethylidene]-
    • [(Z)-1-(3-chlorophenyl)ethylideneamino]urea
    • 1-(3-chloro-phenyl)-ethanone semicarbazone
    • 1-(3-Chlor-phenyl)-aethanon-semicarbazon
    • m-Chloracetophenon-semicarbazid
    • DTXSID40419697
    • NSC405625
    • NSC-405625
    • [(E)-[1-(3-chlorophenyl)ethylidene]amino]urea
    • 14760-30-6
    • 3'-Chloroacetophenone semicarbazone
    • MDL: MFCD04634628
    • Inchi: 1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6-
    • InChI Key: FMBJODQYWAEYGJ-SDQBBNPISA-N
    • SMILES: ClC1=CC=CC(=C1)/C(/C)=N\NC(N)=O

Computed Properties

  • Exact Mass: 211.05100
  • Monoisotopic Mass: 211.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • PSA: 67.48000
  • LogP: 2.82350

3'-Chloroacetophenone semicarbazone Security Information

  • Storage Condition:(BD326692)

3'-Chloroacetophenone semicarbazone Pricemore >>

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3'-Chloroacetophenone semicarbazone Suppliers

Amadis Chemical Company Limited
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(CAS:14760-30-6)3'-Chloroacetophenone semicarbazone
Order Number:A919568
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:10
Price ($):614.0
Email:sales@amadischem.com

Additional information on 3'-Chloroacetophenone semicarbazone

Exploring the Properties and Applications of 3'-Chloroacetophenone Semicarbazone (CAS No. 14760-30-6)

The compound 3'-Chloroacetophenone Semicarbazone (CAS No. 14760-30-6) is a fascinating organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is a derivative of acetophenone, with a semicarbazide group attached to the aromatic ring. The presence of the chlorine atom at the para position of the phenyl ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 3'-Chloroacetophenone Semicarbazone as a precursor in the synthesis of bioactive compounds. Researchers have explored its role in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The semicarbazide functional group is known to exhibit significant biological activity, and its integration with the aromatic system in this compound enhances its pharmacokinetic properties.

One of the most notable advancements involving 3'-Chloroacetophenone Semicarbazone is its use in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their ability to form complex molecular frameworks that can interact with biological targets such as enzymes and receptors. The incorporation of the chlorine atom in this molecule facilitates various reaction pathways, enabling chemists to design more intricate structures with improved bioavailability.

In addition to its medicinal applications, 3'-Chloroacetophenone Semicarbazone has also been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through controlled synthesis methods, which could pave the way for its integration into next-generation electronic devices.

The synthesis of 3'-Chloroacetophenone Semicarbazone involves a multi-step process that typically begins with the preparation of acetophenone derivatives. The introduction of the semicarbazide group is achieved through nucleophilic substitution or condensation reactions, depending on the specific conditions employed. The presence of the chlorine atom at the para position plays a critical role in stabilizing intermediates during these reactions, ensuring high yields and purity.

From an environmental standpoint, researchers have also investigated the biodegradability and toxicity of 3'-Chloroacetophenone Semicarbazone. Initial findings suggest that it exhibits low toxicity under standard conditions, making it a safer option for industrial applications compared to some other organic compounds. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 3'-Chloroacetophenone Semicarbazone (CAS No. 14760-30-6) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a key player in future innovations within medicine, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:14760-30-6)3'-Chloroacetophenone semicarbazone
A919568
Purity:99%
Quantity:25g
Price ($):614.0
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